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Compound of Interest

Compound Name: UNC2399

Cat. No.: B15583591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of UNC2399, a

biotinylated chemical probe of the lysine methyltransferases EZH2 and EZH1, against a panel

of other methyltransferases. The data presented is primarily based on studies of its parent

compound, UNC1999, a potent and selective dual inhibitor of EZH2 and EZH1.[1]

Summary of Cross-reactivity Data
UNC1999, the non-biotinylated precursor to UNC2399, has demonstrated high selectivity for

the histone methyltransferases EZH2 and EZH1 over a broad range of other

methyltransferases. In a comprehensive study, UNC1999 was profiled against a panel of 15

other methyltransferases, where it exhibited minimal to no activity, showcasing its high degree

of selectivity.[1]

The inhibitory activity of UNC2399 itself has been confirmed, with an in vitro IC50 of 17 ± 2 nM

for EZH2, indicating that the biotinylation does not significantly hamper its binding affinity.[1]

The following table summarizes the quantitative data on the inhibitory potency of UNC1999

against its primary targets and its lack of activity against other tested methyltransferases.
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Target Methyltransferase IC50 (nM) Fold Selectivity vs. EZH2

EZH2 <10 -

EZH1 45 ± 3 ~5-fold

SETD2 >100,000 >10,000-fold

SETD8 >100,000 >10,000-fold

SET7/9 >100,000 >10,000-fold

G9a >100,000 >10,000-fold

GLP >100,000 >10,000-fold

SUV39H2 >100,000 >10,000-fold

PRMT1 >100,000 >10,000-fold

PRMT3 >100,000 >10,000-fold

PRMT4 (CARM1) >100,000 >10,000-fold

PRMT5 >100,000 >10,000-fold

PRMT6 >100,000 >10,000-fold

DNMT1 >100,000 >10,000-fold

DNMT3A >100,000 >10,000-fold

DNMT3B >100,000 >10,000-fold

SMYD3 >100,000 >10,000-fold

Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for UNC1999

against the panel of methyltransferases was performed using a radioactive filter binding assay.

This method measures the transfer of a radiolabeled methyl group from the cofactor S-

adenosyl-L-methionine (SAM) to a substrate.
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Radiometric Histone Methyltransferase (HMT) Inhibition
Assay (Filter Binding)
1. Reaction Setup:

A reaction mixture is prepared containing the specific methyltransferase enzyme, a suitable

substrate (e.g., histone H3 peptide for EZH2/EZH1), and the inhibitor (UNC1999) at various

concentrations.

The reaction buffer typically consists of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM

DTT.

2. Initiation of Reaction:

The enzymatic reaction is initiated by the addition of radiolabeled [³H]-S-adenosyl-L-

methionine ([³H]-SAM).

3. Incubation:

The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific

period (e.g., 60 minutes) to allow for the methylation of the substrate.

4. Termination of Reaction and Capture:

The reaction is terminated by spotting the reaction mixture onto phosphocellulose filter paper

discs.

The filter paper binds the histone substrate, while the unincorporated [³H]-SAM is washed

away.

5. Washing:

The filter papers are washed multiple times with a wash buffer (e.g., 50 mM sodium

carbonate, pH 9.0) to remove any non-specifically bound radioactivity.

6. Scintillation Counting:

The dried filter papers are placed in scintillation vials with a scintillation cocktail.
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The amount of incorporated radioactivity is quantified using a scintillation counter.

7. Data Analysis:

The percentage of inhibition for each inhibitor concentration is calculated relative to a control

reaction without any inhibitor.

IC50 values are determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of

UNC2399.
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Workflow for Methyltransferase Inhibitor Specificity Assay
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Workflow for assessing methyltransferase inhibitor specificity.
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Mechanism of UNC1999 Inhibition
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UNC1999's competitive inhibition mechanism with SAM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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